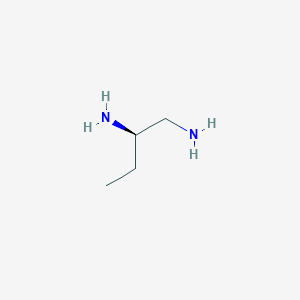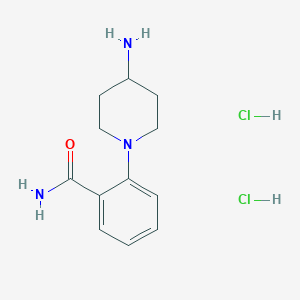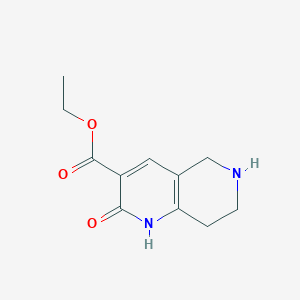
(R)-1-((Allyloxy)carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The compound also contains an allyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of (3R)-pyrrolidine-3-carboxylic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The allyloxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the allyloxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-pyrrolidine-3-carboxylic acid: Lacks the allyloxycarbonyl group.
N-allyloxycarbonyl pyrrolidine: Similar structure but without the carboxylic acid group.
Uniqueness
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the presence of both the carboxylic acid and allyloxycarbonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
(3R)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-2-5-14-9(13)10-4-3-7(6-10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
NWTQJFYLBZUQPT-SSDOTTSWSA-N |
SMILES isomérique |
C=CCOC(=O)N1CC[C@H](C1)C(=O)O |
SMILES canonique |
C=CCOC(=O)N1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


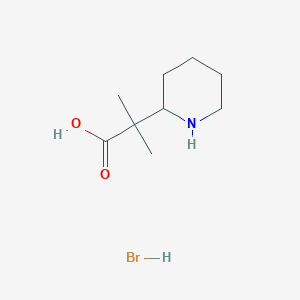
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)

![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)

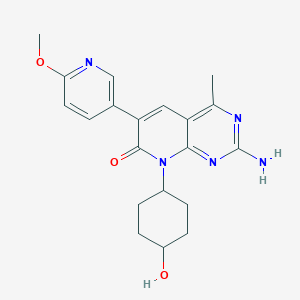


![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
